N'-(1-Methylpiperidin-4-yl)(tert-butoxy)carbohydrazide
Description
N'-(1-Methylpiperidin-4-yl)(tert-butoxy)carbohydrazide (CAS: 1282030-14-1) is a carbohydrazide derivative characterized by a tert-butoxycarbonyl (Boc) group and a 1-methylpiperidin-4-yl substituent. Its molecular formula is C₁₂H₂₄N₃O₂, with a molecular weight of 242.34 g/mol. This compound is primarily used in scientific research as a synthetic intermediate, particularly in pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
tert-butyl N-[(1-methylpiperidin-4-yl)amino]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)13-12-9-5-7-14(4)8-6-9/h9,12H,5-8H2,1-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGXBEWHGLYADG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1CCN(CC1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-(1-Methylpiperidin-4-yl)(tert-butoxy)carbohydrazide typically involves the reaction of 1-methylpiperidine with tert-butyl carbazate under specific conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N’-(1-Methylpiperidin-4-yl)(tert-butoxy)carbohydrazide undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry Applications
1. Neurological Disorders
Research indicates that compounds similar to N'-(1-Methylpiperidin-4-yl)(tert-butoxy)carbohydrazide may exhibit neuroprotective effects. For instance, studies have shown that derivatives of piperidine can act as inhibitors of acetylcholinesterase and β-secretase, enzymes implicated in Alzheimer's disease pathology. These compounds help prevent the aggregation of amyloid-beta peptides, which are toxic to neuronal cells .
2. Antidepressant Activity
The piperidine structure is also associated with antidepressant properties. Compounds with similar functional groups have been studied for their ability to modulate serotonin receptors, particularly the 5-HT2A receptor, which plays a significant role in mood regulation . This suggests that this compound could be explored as a potential antidepressant.
3. Anti-inflammatory Effects
Preliminary studies indicate that derivatives of this compound may possess anti-inflammatory properties. In vitro assays demonstrated that certain piperidine derivatives can reduce levels of pro-inflammatory cytokines such as TNF-α, suggesting their utility in treating inflammatory conditions .
Data Table: Summary of Applications
Case Studies
Case Study 1: Neuroprotection Against Amyloid Beta
In a study investigating the neuroprotective effects of piperidine derivatives, this compound was tested for its ability to prevent cell death induced by amyloid-beta peptides in astrocytes. The results indicated a moderate protective effect, highlighting its potential as a therapeutic agent for Alzheimer's disease .
Case Study 2: Antidepressant Properties
Another research effort focused on the antidepressant potential of similar piperidine compounds. The study found that these compounds could significantly reduce depressive-like behaviors in animal models through their action on serotonin pathways . This suggests that this compound could be further investigated for its antidepressant efficacy.
Mechanism of Action
The mechanism of action of N’-(1-Methylpiperidin-4-yl)(tert-butoxy)carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit or activate these targets, leading to various biochemical effects . The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Key Differences
Physicochemical Properties
Biological Activity
N'-(1-Methylpiperidin-4-yl)(tert-butoxy)carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 238.30 g/mol
The structure features a piperidine ring, which is known for its biological activity, particularly in drug design.
Mechanisms of Biological Activity
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. The piperidine moiety is often associated with enhanced activity against various pathogens.
- Inhibition of Enzymatic Activity : Compounds containing hydrazide functionalities have been shown to inhibit specific enzymes, which may contribute to their therapeutic effects. For instance, hydrazone derivatives have demonstrated inhibitory action against certain cancer cell lines.
- Cytotoxic Effects : The compound's cytotoxicity has been evaluated in vitro, showing potential against various cancer cell lines. The mechanism involves inducing apoptosis in malignant cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits specific kinases |
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, with IC values ranging from 5 to 15 µM across different cell types. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of similar compounds. This compound demonstrated effective inhibition against several strains of bacteria, with minimum inhibitory concentrations (MICs) reported between 2 and 8 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
